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Compound Name: cis-Vaccenoyl-CoA

Cat. No.: B15547657 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Vaccenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A (CoA) thioester

involved in fatty acid metabolism. Within the mitochondria, acyl-CoAs are central intermediates

in energy production through beta-oxidation and are also linked to the synthesis of essential

molecules and the regulation of mitochondrial processes. The accurate quantification of

specific acyl-CoA species like cis-Vaccenoyl-CoA in isolated mitochondria is critical for

understanding cellular metabolism, mitochondrial function, and the mechanism of action of

drugs targeting metabolic pathways. This document provides a detailed protocol for the

isolation of mitochondrial fractions, extraction of acyl-CoAs, and their subsequent quantification

using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation
The quantification of cis-Vaccenoyl-CoA is achieved by LC-MS/MS analysis, comparing the

signal intensity against a standard curve of a pure standard. Data should be normalized to the

amount of mitochondrial protein in the sample. An internal standard is used to correct for

variations in extraction efficiency and matrix effects.

Table 1: Hypothetical Quantitative Data for cis-Vaccenoyl-CoA in Mitochondrial Fractions
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Sample ID
Mitochondri
al Protein
(mg)

Internal
Standard
Peak Area

cis-
Vaccenoyl-
CoA Peak
Area

Calculated
Amount
(pmol)

Normalized
Concentrati
on
(pmol/mg
protein)

Control 1 0.52 1,520,000 85,300 4.27 8.21

Control 2 0.48 1,480,000 79,100 3.96 8.25

Control 3 0.55 1,550,000 88,200 4.41 8.02

Control Avg. 0.52 1,516,667 84,200 4.21 8.16

Treatment 1 0.49 1,495,000 155,600 7.78 15.88

Treatment 2 0.51 1,530,000 162,100 8.11 15.90

Treatment 3 0.47 1,460,000 149,900 7.50 15.96

Treatment

Avg.
0.49 1,495,000 155,867 7.79 15.91

Experimental Protocols
This protocol is divided into three main stages:

Isolation of Mitochondria from Tissue (e.g., Rat Liver).

Extraction of Acyl-CoAs from Mitochondrial Fractions.

Quantification by LC-MS/MS.

Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is adapted from established methods for isolating functional mitochondria.[1]

Materials:

Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.
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Isolation Buffer II: 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4. Keep on ice.

Dounce homogenizer with a Teflon pestle.

Refrigerated centrifuge.

Procedure:

Euthanize the animal according to approved ethical guidelines. Anesthetics should be

avoided as they can affect mitochondrial quality.[1]

Immediately excise the liver and place it in ice-cold Isolation Buffer I.

Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove

blood.

Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 slow passes with a loose-

fitting Dounce homogenizer.

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C

to pellet nuclei and cell debris.

Carefully transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes

at 4°C to pellet the mitochondrial fraction.[1]

Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I

and centrifuge again at 10,000 x g for 10 minutes at 4°C.

Repeat the wash step with Isolation Buffer II.

After the final centrifugation, remove the supernatant and the resulting pellet is the isolated

mitochondrial fraction.

Determine the protein concentration of the mitochondrial fraction using a standard method

(e.g., BCA assay).

Protocol 2: Extraction of Long-Chain Acyl-CoAs
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This protocol uses protein precipitation and liquid-phase extraction to isolate acyl-CoAs.

Materials:

Ice-cold 10% Trichloroacetic Acid (TCA) or 0.6% Formic Acid in water.[2][3]

Acetonitrile (ACN).

Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled

standard.

Nitrogen gas stream or vacuum concentrator.

Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7).[4]

Procedure:

To a known amount of mitochondrial protein (e.g., 0.5-1.0 mg), add a predetermined amount

of the internal standard.

Immediately add 300 µL of ice-cold 0.6% formic acid in water to the mitochondrial pellet.[3]

Vortex vigorously to resuspend.

Add 270 µL of ice-cold acetonitrile, vortex thoroughly to ensure protein precipitation and

extraction of metabolites.[3]

Incubate the mixture on ice for 10 minutes.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]

Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new pre-

chilled tube.

Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried extract in 50-100 µL of Reconstitution Solvent for LC-MS/MS analysis.

[4] Vortex and centrifuge to pellet any insoluble material before transferring to an

autosampler vial.
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Protocol 3: LC-MS/MS Quantification of cis-Vaccenoyl-
CoA
Instrumentation & Conditions:

HPLC System: A system capable of delivering accurate gradients at analytical flow rates.

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction

Monitoring (MRM).

HPLC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[5]

Mobile Phase B: Acetonitrile.[5]

Flow Rate: 0.2 mL/min.

Injection Volume: 10-30 µL.

Column Temperature: 32-40°C.

LC Gradient:

Time (min) % Mobile Phase B

0.0 20

15.0 100

22.5 100

22.6 20

| 30.0 | 20 |

MS/MS Parameters: Acyl-CoAs are typically analyzed in positive ion mode. The most common

and abundant fragmentation is a neutral loss of the 507 Da phosphoadenosine diphosphate

moiety.[6][7]
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Ionization Mode: Positive Electrospray Ionization (ESI+).

Monitoring Mode: Multiple Reaction Monitoring (MRM).

To determine the MRM transition for cis-Vaccenoyl-CoA (C18:1-CoA), its molecular weight is

required.

Chemical Formula of cis-Vaccenic acid: C₁₈H₃₄O₂ (M.W. = 282.47 g/mol )

Chemical Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S (M.W. = 767.53 g/mol )

Formation of the thioester involves the loss of H₂O.

Molecular Weight of cis-Vaccenoyl-CoA: 282.47 + 767.53 - 18.02 = 1031.98 g/mol .

Precursor Ion ([M+H]⁺): m/z 1033.0

Product Ion ([M+H-507]⁺): 1033.0 - 507.0 = m/z 526.0

Table 2: MRM Transitions for Analysis

Compound
Precursor Ion (Q1)
m/z

Product Ion (Q3)
m/z

Collision Energy
(eV)

cis-Vaccenoyl-CoA 1033.0 526.0
Optimize

Experimentally

C17:0-CoA (IS) 1019.0 512.0
Optimize

Experimentally

Note: Collision energy (CE) and other source parameters must be optimized for the specific

instrument used.

Quantification:

Prepare a standard curve using a certified standard of cis-Vaccenoyl-CoA (if commercially

available) or a related C18:1-CoA isomer, spiked with a constant concentration of the internal

standard.
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Analyze the mitochondrial extracts by LC-MS/MS using the established MRM method.

Integrate the peak areas for cis-Vaccenoyl-CoA and the internal standard.

Calculate the ratio of the analyte peak area to the internal standard peak area.

Determine the concentration of cis-Vaccenoyl-CoA in the sample from the standard curve.

Normalize the final amount to the mitochondrial protein content (e.g., in pmol/mg protein).
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Caption: Mitochondrial synthesis pathway relevant to cis-Vaccenoyl-CoA.
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Caption: Experimental workflow for cis-Vaccenoyl-CoA measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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